a-CGRP (29-37) (canine, mouse, rat)

CGRP receptor pharmacology cAMP inhibition peptide antagonist SAR

α-CGRP (29-37) (canine, mouse, rat), CAS 219991-19-2, is a synthetic 9-amino-acid peptide (Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂; MW 919.99) corresponding to the C-terminal fragment of calcitonin gene-related peptide (CGRP). CGRP is a 37-amino-acid neuropeptide that exerts potent vasodilatory and pronociceptive effects via the heterodimeric CGRP receptor (CLR/RAMP1).

Molecular Formula C40H61N11O14
Molecular Weight 920 g/mol
CAS No. 219991-19-2
Cat. No. B1518468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-CGRP (29-37) (canine, mouse, rat)
CAS219991-19-2
Molecular FormulaC40H61N11O14
Molecular Weight920 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2
InChIInChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1
InChIKeySTPGRKKSNRTOED-NOBMLAFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-CGRP (29-37) (canine, mouse, rat) – C-Terminal CGRP Fragment for Receptor-Binding Domain Mapping and Species-Cross-Reactive Antagonist Research


α-CGRP (29-37) (canine, mouse, rat), CAS 219991-19-2, is a synthetic 9-amino-acid peptide (Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂; MW 919.99) corresponding to the C-terminal fragment of calcitonin gene-related peptide (CGRP) [1]. CGRP is a 37-amino-acid neuropeptide that exerts potent vasodilatory and pronociceptive effects via the heterodimeric CGRP receptor (CLR/RAMP1). The (29–37) segment represents the minimal region of CGRP that directly engages the extracellular domain (ECD) of the receptor [2], making this fragment a useful pharmacological tool for dissecting CGRP receptor–ligand interactions, developing high-affinity antagonist templates through structure–activity relationship (SAR) modification, and serving as a species-conserved control peptide across canine, murine, and rat experimental systems.

Why Indiscriminate Substitution of α-CGRP (29-37) (canine, mouse, rat) with Other CGRP C-Terminal Fragments Risks Erroneous Experimental Conclusions


CGRP-derived fragments spanning the C-terminus (e.g., 8–37, 19–37, 27–37, 28–37, 29–37) exhibit profoundly different pharmacological profiles, including varying antagonist potency, receptor selectivity, species specificity, and degradation kinetics [1][2]. Even within the 27–37 vs. 29–37 segment, the deletion of only two N-terminal residues (Val²⁷–Thr²⁸) can significantly alter the conformational ensemble and, when combined with amino acid substitutions, can dramatically shift potency by over 10-fold in cAMP inhibition assays [3]. Furthermore, CGRP fragments shorter than 27–37 bind exclusively to the receptor ECD without engaging the transmembrane domain (TMD), resulting in divergent functional outcomes and kinetic profiles [4]. Therefore, empirical selection—not assumption of interchangeability—must guide procurement decisions for CGRP-derived peptides used in mechanistic, pharmacological, or translational studies.

α-CGRP (29-37) (canine, mouse, rat): Head-to-Head and Cross-Study Quantitative Differentiation Against Closest CGRP Fragment Analogs


Antagonist Potency: [D31,P34,F35]CGRP(27-37) vs. [D31,P34,F35]CGRP(29-37) in Human CGRP₁ Receptor cAMP Assay

In a direct head-to-head comparison by Boeglin et al. (2007), the shorter fragment [D31,P34,F35]CGRP(29-37) (pIC₅₀ = 6.11 ± 0.18, equivalent to IC₅₀ ≈ 776 nM) exhibited approximately equal antagonist potency to the longer parent [D31,P34,F35]CGRP(27-37) (pIC₅₀ = 6.15 ± 0.18, IC₅₀ ≈ 708 nM) in inhibiting hαCGRP-induced cAMP accumulation in HEK293 cells stably expressing the human CGRP₁ receptor [1]. However, the introduction of an azaGly³³ modification revealed a critical divergence: the substitution completely abolished activity in the 29-37 scaffold (N.A., no inhibition up to 100 µM) while producing a 10-fold potency enhancement (pIC₅₀ = 7.17 ± 0.17, IC₅₀ ≈ 68 nM) in the 27-37 scaffold [1]. This demonstrates that the 29-37 core retains the minimal pharmacophore for basal antagonist activity, but the 27-37 extension confers conformational plasticity that can be exploited for potency optimization—information essential for deciding which scaffold to use in analogue design.

CGRP receptor pharmacology cAMP inhibition peptide antagonist SAR

Antagonist Affinity: CGRP(8-37) vs. CGRP(19-37) vs. CGRP(23-37) — Class-Level Positioning of CGRP(29-37)

Rovero et al. (1992) reported antagonist pA₂ values for human αCGRP C-terminal fragments in the electrically driven guinea pig left atrium: CGRP(8-37) pA₂ = 6.81, CGRP(19-37) pA₂ = 5.39, and CGRP(23-37) pA₂ = 4.81 [1]. The progressive N-terminal truncation from 37 to 23 residues resulted in a stepwise loss of antagonist potency of approximately 0.6–1.4 log units per truncation. Although CGRP(29-37) was not directly tested in this study, the established rank order permits a class-level inference: the 29-37 fragment is anticipated to exhibit further reduced antagonist potency relative to CGRP(23-37), consistent with its role as a minimal ECD-binding domain rather than a full antagonist [2]. For comparison, the full-length endogenous agonist CGRP(1-37) binds the receptor with Ki = 3 nM (G-protein-coupled state) [2], underscoring that the 29-37 fragment alone is unlikely to function as a high-affinity antagonist without additional N-terminal extension or structural optimization.

CGRP receptor antagonist pA₂ determination guinea pig left atrium

ECD Binding Kinetics: Wildtype CGRP(27-37) Affinity as Quantitative Baseline for the CGRP(29-37) Minimal Domain

A recent nanoBRET study by Rory et al. (2025) established that wildtype CGRP(27-37) binds the purified CGRP receptor ECD with an affinity of 1 µM and a residence time of 5 seconds, whereas the high-affinity variant ssCGRP(27-37) exhibits 0.5 nM affinity with a residence time of 8 minutes [1]. The CGRP(27-37) segment was identified as the minimal ECD-binding region [2], implying that further truncation to the 29-37 sequence will remove two ECD-contact residues (Val²⁷, Thr²⁸) that contribute to binding energy. This provides a quantitative framework for predicting that CGRP(29-37) ECD affinity will be >1 µM, with even shorter residence time. For researchers designing competitive binding assays or SPR experiments, this kinetic profile is critical: the 29-37 fragment is suited for ECD binding site mapping but not for high-sensitivity competition binding assays where sub-micromolar affinity is required.

CGRP ECD binding NanoBRET residence time

Species Cross-Reactivity: Canine/Mouse/Rat Conservation vs. Human-Specific CGRP Fragments

The α-CGRP (29-37) sequence (PTNVGSEAF-NH₂) is fully conserved across canine, mouse, and rat species, whereas human α-CGRP (29-37) differs by a single amino acid (Val²⁸→Met²⁸ substitution) [1]. This species conservation has practical implications: the rat/mouse sequence has been used as an antagonist in guinea pig ileum experiments where human-derived CGRP fragments showed differential potency (CGRP(19-37) was 20-fold more effective against rat αCGRP than human αCGRP, pA₂ ≈ 8.0 vs. ~6.7) [2]. In contrast, CGRP(8-37) (human) has a reported Ki = 3.2 nM at the human CGRP₁ receptor but is rapidly degraded in human plasma (t₁/₂ = 20 min) [3], whereas the rat/mouse 29-37 fragment has not been systematically evaluated for plasma stability. For in vivo rodent studies, using a canine/mouse/rat-conserved fragment ensures pharmacologically relevant target engagement without confounding species-dependent affinity differences [2].

species cross-reactivity CGRP sequence homology preclinical model translation

Antagonist Specificity: [Tyr⁰]CGRP(28-37) vs. Calcitonin — Receptor Selectivity Baseline

Chakder et al. (1990) demonstrated that [Tyr⁰]CGRP(28-37) (rat) acts as a competitive CGRP receptor antagonist in opossum internal anal sphincter (IAS) smooth muscle, producing a parallel rightward shift in CGRP concentration–response curves without affecting resting tension alone [1]. Importantly, [Tyr⁰]CGRP(28-37) did not antagonize calcitonin-mediated contraction of the IAS, confirming its selectivity for the CGRP receptor over the calcitonin receptor [1]. The fragment was approximately 12-fold more potent against human αCGRP than rat αCGRP, highlighting ligand-dependent selectivity within the CGRP receptor family. The 29-37 fragment, lacking the Tyr⁰ N-terminal extension and the Val²⁸ residue present in the 28-37 fragment, is predicted to retain CGRP receptor selectivity but with reduced potency based on SAR trends [2]. This selectivity profile is meaningful when choosing between CGRP fragments for studies where concomitant calcitonin receptor activation must be excluded.

CGRP receptor selectivity calcitonin receptor IAS smooth muscle

Product Characterization and Purity Consistency: Vendor-Supplied α-CGRP (29-37) (canine, mouse, rat) vs. Custom-Synthesized Peptide Variability

Commercial suppliers of α-CGRP (29-37) (canine, mouse, rat) provide defined purity grades (ranging from >80% to >98% by HPLC) with Certificate of Analysis including HPLC chromatogram and mass spectrometry (MS) confirmation of molecular weight (observed MW 919.99 ± 0.5 Da matching theoretical C₄₀H₆₁N₁₁O₁₄) [1]. The peptide is typically supplied as lyophilized powder (TFA salt form) with TFA content contributing up to 20% of total mass, an important consideration for quantitative dosing in sensitive biological assays [1]. In contrast, custom in-house synthesis of CGRP fragments often yields variable purity, incomplete amidation at the C-terminus (critical for receptor binding), and requires extensive in-house QC that delays experimental workflows. The availability of pre-characterized, species-validated α-CGRP (29-37) from GMP-compliant or research-grade vendors reduces batch-to-batch variability in pharmacological assays, a factor that directly impacts data reproducibility in competitive binding and functional studies .

peptide quality control HPLC purity mass spectrometry

Optimal Research and Procurement Scenarios for α-CGRP (29-37) (canine, mouse, rat) Based on Quantitative Evidence


Minimal CGRP Receptor ECD-Binding Domain Mapping Using Competitive Radioligand Displacement or SPR Assays

Researchers probing the CGRP receptor extracellular domain (ECD) binding interface should use α-CGRP (29-37) as the minimal pharmacophore probe. The 29-37 sequence retains the core ECD-binding residues (Gly³³–Phe³⁷) while eliminating N-terminal residues that contribute to TMD engagement, enabling isolated study of the ECD-binding event [1]. In contrast, CGRP(27-37) and longer fragments (8-37, 19-37) engage both ECD and TMD domains, confounding ECD-specific binding measurements. The 1 µM ECD affinity of CGRP(27-37) provides a quantitative reference for competitive displacement experiments using the 29-37 fragment [2], with the expectation of reduced but measurable displacement suitable for mapping key ECD contact residues.

Rodent In Vivo CGRP Pharmacology with Reduced Species-Mismatch Artifacts

For in vivo rodent studies—such as CGRP-induced vasodilation, neurogenic inflammation, or migraine models in rats and mice—the canine/mouse/rat-conserved α-CGRP (29-37) ensures that the peptide sequence matches the endogenous rodent receptor pharmacophore [1]. This is critical because human-sequence CGRP fragments can exhibit up to 20-fold potency differences at rodent vs. human CGRP receptors, as demonstrated for CGRP(19-37) in guinea pig ileum [2]. Using the species-matched 29-37 fragment as a control or as a template for generating rodent-active antagonists improves translational relevance and avoids misinterpretation of negative results due to species-dependent affinity shifts.

Template Scaffold for Rational Design of High-Affinity Peptide CGRP Antagonists

The 29-37 fragment serves as an optimized starting scaffold for SAR-driven antagonist development. As demonstrated by Boeglin et al. (2007), chemical modification of the [D31,P34,F35]CGRP(29-37) template—specifically aza-amino acid scanning and turn mimetic insertion—can identify conformational requirements for high-affinity antagonist activity [1]. The equipotency of the 29-37 and 27-37 scaffolds at baseline (pIC₅₀ ≈ 6.1) [1] indicates that the two N-terminal residues (Val²⁷, Thr²⁸) are not required for basal antagonist activity, allowing medicinal chemists to focus optimization on the 9-residue core—reducing synthetic complexity while maintaining the pharmacophore for structure-guided design of metabolically stable, high-affinity antagonists.

Antibody Epitope Mapping and CGRP Immunoassay Calibration

α-CGRP (29-37) is employed as a standard or control peptide in CGRP immunoassays (ELISA, RIA) and for mapping antibody epitopes within the C-terminal domain of CGRP [1]. Its defined sequence and high-purity commercial availability (>95% by HPLC) [2] make it suitable for generating calibration curves in quantitative CGRP detection assays. The species conservation across canine, mouse, and rat further enables its use as a cross-species positive control in multi-species CGRP measurement platforms, eliminating the need for species-specific peptide standards.

Quote Request

Request a Quote for a-CGRP (29-37) (canine, mouse, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.